![molecular formula C42H82NO10P B10822319 2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid](/img/structure/B10822319.png)
2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a derivative of phosphatidylserine, a phospholipid component of cell membranes, and plays a crucial role in cell signaling and membrane structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid typically involves the esterification of phosphatidylserine with stearic acid. The reaction conditions include the use of a strong acid catalyst, such as sulfuric acid, and heating under reflux to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale esterification process. This involves the reaction of phosphatidylserine with stearic acid in the presence of a catalyst under controlled temperature and pressure conditions to achieve high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the fatty acid chains.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can take place at the phosphate group or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phospholipids or amino acids.
科学研究应用
Chemistry: The compound is used in the study of lipid membranes and their properties. It is also used in the synthesis of other complex lipids and in the development of lipid-based drug delivery systems.
Biology: In biological research, it is used to study cell signaling pathways and membrane dynamics. It is also used in the investigation of apoptosis (programmed cell death) and other cellular processes.
Medicine: . It is also being explored for its anti-inflammatory and antioxidant properties.
Industry: In the cosmetic and pharmaceutical industries, it is used as an ingredient in skincare products and supplements due to its beneficial effects on skin health and cognitive function.
作用机制
The compound exerts its effects primarily through its role as a component of cell membranes. It interacts with various proteins and enzymes involved in cell signaling pathways, influencing processes such as apoptosis, inflammation, and oxidative stress. The molecular targets include membrane-bound receptors and enzymes involved in lipid metabolism.
相似化合物的比较
Phosphatidylserine: The parent compound from which it is derived.
Phosphatidylcholine: Another major phospholipid in cell membranes.
Phosphatidylethanolamine: Another phospholipid with similar functions.
Uniqueness: 2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid is unique due to its specific fatty acid composition (stearic acid) and its role in cell signaling and membrane structure. Its ability to interact with specific proteins and enzymes sets it apart from other phospholipids.
属性
IUPAC Name |
2-amino-3-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCPCKNHXULUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
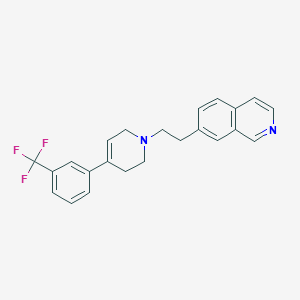
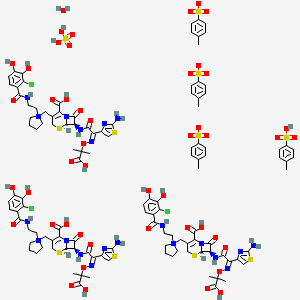
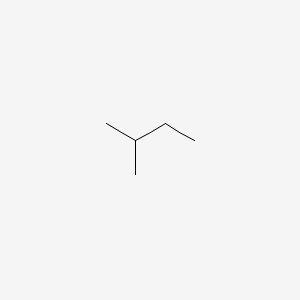
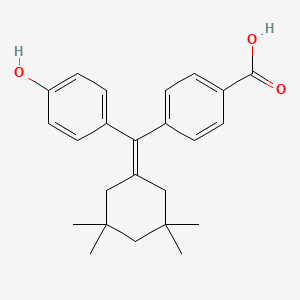
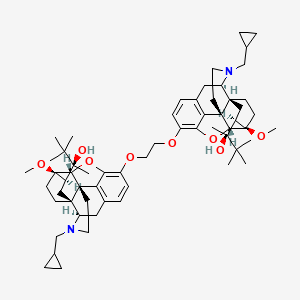
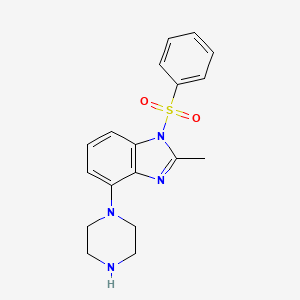
![[(1S,2S)-1-(2-chlorophenyl)-1-hydroxypropan-2-yl] carbamate](/img/structure/B10822289.png)
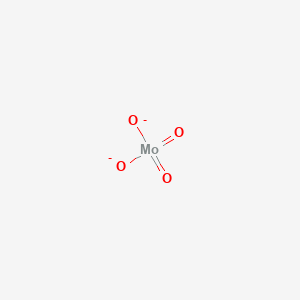
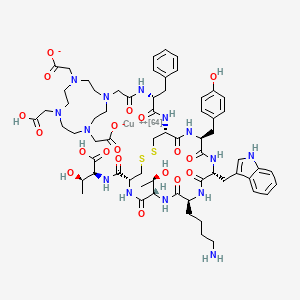
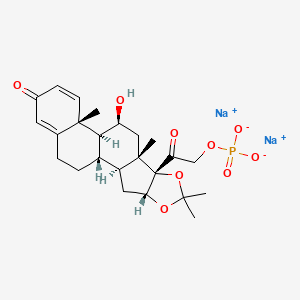
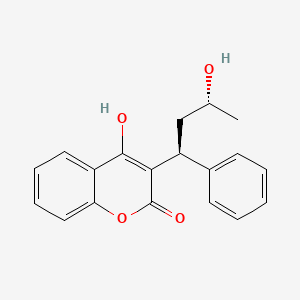
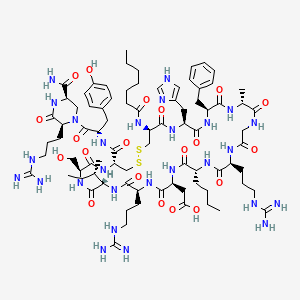
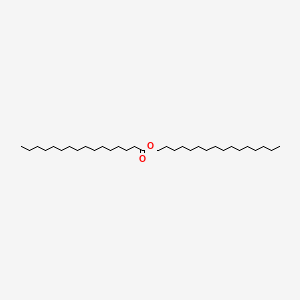
![[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol](/img/structure/B10822325.png)
